molecular formula C17H16N2 B379299 N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine

N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine

Cat. No.: B379299
M. Wt: 248.32g/mol
InChI Key: CIWDBJDPJSIWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methyl-2-pyridinemethanol and naphthalen-1-ylmethylamine.

    Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at room temperature. The reagents are dissolved in a suitable solvent, such as tetrahydrofuran (THF).

    Coupling Reaction: The key step involves the coupling of 6-methyl-2-pyridinemethanol with naphthalen-1-ylmethylamine using a coupling agent like triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) to ensure completion.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine or naphthalene derivatives.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinemethanamine: A related compound with a similar pyridine structure but lacking the naphthalene moiety.

    Naphthalen-1-ylmethylamine: Contains the naphthalene moiety but lacks the pyridine ring.

Uniqueness

N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine is unique due to the combination of the pyridine and naphthalene moieties, which may confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32g/mol

IUPAC Name

6-methyl-N-(naphthalen-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C17H16N2/c1-13-6-4-11-17(19-13)18-12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,18,19)

InChI Key

CIWDBJDPJSIWRA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32

solubility

9.8 [ug/mL]

Origin of Product

United States

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